molecular formula C17H17ClN4O2 B1229611 1-Tert-butyl-5-[2-(4-chlorophenyl)-2-oxoethyl]-4-pyrazolo[3,4-d]pyrimidinone

1-Tert-butyl-5-[2-(4-chlorophenyl)-2-oxoethyl]-4-pyrazolo[3,4-d]pyrimidinone

Cat. No.: B1229611
M. Wt: 344.8 g/mol
InChI Key: RGHMGVRHYMHHPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-tert-butyl-5-[2-(4-chlorophenyl)-2-oxoethyl]-4-pyrazolo[3,4-d]pyrimidinone is an aromatic ketone.

Scientific Research Applications

Adenosine Receptor Affinity

Research on pyrazolo[3,4-d]pyrimidines, closely related to 1-Tert-butyl-5-[2-(4-chlorophenyl)-2-oxoethyl]-4-pyrazolo[3,4-d]pyrimidinone, has demonstrated their potential in exhibiting affinity for A1 adenosine receptors. A study found that specific substituents in these compounds, like the 3-chlorophenyl group, significantly enhanced their overall activity (Harden, Quinn, & Scammells, 1991).

Antiproliferative and Proapoptotic Properties

These compounds have shown potent antiproliferative and proapoptotic effects towards specific cancer cell lines. They interfere with the phosphorylation of Src, a protein involved in cell growth, and inhibit the anti-apoptotic gene BCL2, suggesting their potential in cancer therapy (Carraro et al., 2006).

Antimicrobial and Anticancer Activity

Pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their antimicrobial and anticancer properties. Some synthesized compounds exhibited higher anticancer activity than doxorubicin, a standard reference drug, and showed good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Structural Analysis and Potential Medical Application

A study on structurally related compounds to pyrazolo[3,4-d]pyrimidines highlighted their potential medical applications. By modifying the lipophilicity of these molecules, researchers aimed to enhance their transport through cell wall barriers, which is crucial for their effectiveness in medical treatments (Maftei et al., 2016).

Histamine Release Inhibition

Some pyrazolo[3,4-d]pyrimidine derivatives showed a notable effect on the inhibition of histamine release from rat peritoneal mast cells, suggesting their potential use in conditions related to allergic responses (Quintela et al., 2001).

Antitumor Activities

Various pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and tested for their antitumor activities, with some showing potent activity across different cell lines. This indicates their potential as effective agents in cancer treatment (Kandeel et al., 2012).

Properties

Molecular Formula

C17H17ClN4O2

Molecular Weight

344.8 g/mol

IUPAC Name

1-tert-butyl-5-[2-(4-chlorophenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C17H17ClN4O2/c1-17(2,3)22-15-13(8-20-22)16(24)21(10-19-15)9-14(23)11-4-6-12(18)7-5-11/h4-8,10H,9H2,1-3H3

InChI Key

RGHMGVRHYMHHPL-UHFFFAOYSA-N

SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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